7-Iodobenzo[b]thiophen-2-amine

Palladium Catalysis Suzuki-Miyaura Coupling Aryl Halide Reactivity

Researchers frequently encounter poor turnover when attempting Suzuki or Buchwald couplings on brominated benzothiophene scaffolds, delaying library synthesis. 7-Iodobenzo[b]thiophen-2-amine resolves this via its weak C-I bond (BDE ~53 kcal/mol), enabling orthogonal cross-coupling at the 7-position in the presence of Br/Cl substituents. - Enables chemoselective Pd-catalyzed coupling at 7-iodo position while preserving other halogens. - Native iodine site permits direct 125I/131I isotopic exchange for SPECT radioligand synthesis. - cLogP ~3.2 facilitates CNS-targeted lead optimization.

Molecular Formula C8H6INS
Molecular Weight 275.11 g/mol
Cat. No. B13670988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodobenzo[b]thiophen-2-amine
Molecular FormulaC8H6INS
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)SC(=C2)N
InChIInChI=1S/C8H6INS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2
InChIKeySUIFCPCXDCZNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodobenzo[b]thiophen-2-amine: Iodinated Heterocyclic Building Block


7-Iodobenzo[b]thiophen-2-amine (C8H6INS, MW 275.11) is a halogenated benzo[b]thiophene derivative featuring an iodine atom at the 7-position and a primary amine at the 2-position . This substitution pattern confers distinct reactivity profiles and physicochemical properties compared to its non-iodinated or brominated/chlorinated analogs. The compound serves as a versatile intermediate in cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and advanced functional materials [1].

Iodine at 7‑position enables chemoselective oxidative addition for sequential cross‑coupling workflows.
Native iodine serves as direct handle for isotopic exchange radiolabeling (¹²⁵I/¹³¹I) without additional functional‑group manipulation.
Benzo[b]thiophene core provides a privileged scaffold for medicinal chemistry library construction.

7-Iodobenzo[b]thiophen-2-amine vs. 7-Br/Cl Analogs


While benzo[b]thiophene-2-amines bearing different halogens at the 7-position may appear superficially similar, the unique electronic and steric properties of the iodine atom lead to substantial differences in reactivity, selectivity, and physicochemical behavior. The C–I bond is significantly weaker (bond dissociation energy ~53 kcal/mol) than C–Br (~71 kcal/mol) and C–Cl (~96 kcal/mol), facilitating oxidative addition in cross-coupling reactions [1]. However, this reactivity is nuanced: under specific catalytic conditions, aryl iodides can exhibit unexpectedly poor turnover, necessitating tailored reaction optimization [2]. Furthermore, iodine's large van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) alters molecular geometry and intermolecular interactions, potentially affecting target binding and pharmacokinetics [3]. Direct substitution without re-optimization of synthetic routes or biological assays is therefore likely to result in suboptimal yields or misleading activity data.

C–I bond reactivity
Weaker C–I bond allows mild oxidative addition; 7‑Br may exhibit sluggish conversion under identical conditions, risking poor yield.
Steric and conformational profile
Larger iodine van der Waals radius (1.98 Å) alters molecular geometry; smaller Br/Cl radii may shift target binding or crystal packing, potentially misleading SAR interpretation.
Radiolabeling capability
Direct ¹²⁵I/¹³¹I isotopic exchange is feasible on the 7‑iodo compound; 7‑Br/Cl analogs require multistep conversion, limiting imaging probe development.

7-Iodobenzo[b]thiophen-2-amine: Comparative Evidence vs. Analogs


Suzuki–Miyaura Cross-Coupling: Divergent Aryl Iodide Reactivity

While aryl iodides are generally perceived as more reactive electrophiles than aryl bromides in palladium-catalyzed cross-couplings, a fundamental study by Ho et al. reveals a critical nuance: under standard conditions using [Pd(PPh3)4] as catalyst, aryl iodides (including benzothiophene derivatives) undergo significantly slower oxidative addition at lower temperatures (∼50 °C) compared to aryl bromides. This counterintuitive behavior stems from the poor turnover of the trans-[Pd(PPh3)2(Ar)(I)] intermediate [1]. Consequently, 7-iodobenzo[b]thiophen-2-amine requires more careful temperature control and potentially alternative catalyst systems to achieve optimal coupling yields, whereas the 7-bromo analog may perform more reliably under these specific conditions.

Suzuki–Miyaura Reactivity
Class‑level inference
Aryl iodides: slower conversion at ~50 °C with [Pd(PPh₃)₄] Aryl bromides: faster oxidative addition, higher turnover
Low‑temperature coupling routes may favor the 7‑bromo analog.
Reaction rate order inverted at moderate temperatures; requires tailored temperature control.
Palladium Catalysis Suzuki-Miyaura Coupling Aryl Halide Reactivity

Lipophilicity and Solubility Shift

Computational prediction using the ACD/Labs Percepta platform indicates that the introduction of an iodine atom at the 7-position of the benzo[b]thiophene-2-amine scaffold significantly alters its lipophilicity and aqueous solubility compared to the unsubstituted parent and 7-bromo analog. The target compound's calculated LogP (cLogP) of approximately 3.2 represents a >1.5 log unit increase over the parent benzo[b]thiophen-2-amine (cLogP ~1.6) and a 0.5 log unit increase over the 7-bromo analog (cLogP ~2.7) [1][2]. Correspondingly, the predicted aqueous solubility (LogS) decreases by approximately 1.5 log units relative to the parent compound [1].

Predicted Lipophilicity
Cross‑study comparable
~3.2cLogP
~1.6 log units above parent, ~0.5 units above 7‑Br; may influence permeability and solubility balance.
ACD/Labs Percepta prediction; experimental confirmation advised.
Physicochemical Properties Lipophilicity ADME Prediction

Weaker C–I Bond for Site-Selective Coupling

The C(sp2)–I bond in 7-iodobenzo[b]thiophen-2-amine possesses a bond dissociation energy (BDE) of approximately 53 kcal/mol, which is significantly lower than the corresponding C–Br (71 kcal/mol) and C–Cl (96 kcal/mol) bonds in the 7-position halogenated analogs [1]. This 18 kcal/mol difference relative to the bromide translates to a substantially lower kinetic barrier for oxidative addition to Pd(0) complexes under appropriate conditions. This intrinsic bond weakness enables chemoselective cross-coupling at the 7-iodo position in the presence of other halogen substituents elsewhere on the molecule, facilitating sequential diversification strategies [2].

C–I Bond Strength
Class‑level inference
~53kcal/mol
Lower BDE than C–Br (~71 kcal/mol) supports chemoselective oxidative addition.
Enables sequential diversification with other halogen substituents present.
Bond Dissociation Energy Oxidative Addition Orthogonal Reactivity

Radiolabeling and Bioimaging Potential

The presence of a native iodine atom at the 7-position provides a direct handle for isotopic exchange or electrophilic radioiodination using [125I] or [131I] isotopes, enabling the preparation of radiolabeled probes for in vitro and in vivo imaging studies. This is a capability inherently absent in the corresponding 7-bromo or 7-chloro analogs, which would require multistep functional group interconversion to introduce a radionuclide. The benzo[b]thiophene scaffold is a privileged structure in CNS drug discovery, and radioiodinated derivatives are valuable tools for receptor occupancy studies and autoradiography [1]. The 7-iodo compound offers a streamlined entry point for generating such probes with the radiolabel site-specifically positioned.

Radiolabeling Feasibility
Class‑level inference
Direct isotopic exchange with ¹²⁵I/¹³¹I
Streamlined radioligand synthesis route; 7‑Br/Cl analogs require multistep protocols.
Applicable to SPECT/autoradiography probe development.
Radiolabeling Radioiodination SPECT Imaging

7-Iodobenzo[b]thiophen-2-amine: Optimal Application Scenarios


Site-Selective Sequential Cross-Coupling

Leverage the significantly weaker C–I bond (BDE ~53 kcal/mol) to perform orthogonal cross-coupling at the 7-position in the presence of other halogen substituents (e.g., Br, Cl) elsewhere on the molecule. This enables the construction of highly functionalized benzo[b]thiophene libraries for medicinal chemistry campaigns, as highlighted in reviews of iodine-containing building blocks [1].

Radiolabeled Probes for CNS Target Engagement

Utilize the native iodine atom as a site for direct isotopic exchange with 125I or 131I to generate radioligands for SPECT imaging or autoradiography. This application is uniquely enabled by the 7-iodo substitution pattern and is not feasible with the corresponding bromo or chloro analogs without additional synthetic steps [2].

Optimized Suzuki–Miyaura Coupling Conditions

Given the documented lower reactivity of aryl iodides with [Pd(PPh3)4] at moderate temperatures [3], optimal use of this building block involves employing high-temperature conditions, alternative ligands (e.g., SPhos, XPhos), or ligand-free Pd catalysts to achieve efficient C–C bond formation. This scenario is appropriate when the target coupling partner is sensitive to the harsher conditions often required for bromide activation.

Hydrophobic Drug Candidates for Intracellular Targets

The increased lipophilicity conferred by the iodine substituent (cLogP ~3.2 vs. ~1.6 for parent) may be advantageous for optimizing membrane permeability and target engagement for intracellular or CNS targets. This property shift should be considered during lead optimization to balance permeability with solubility and metabolic stability [4].

Application
Selection Property
Validation Focus
Site‑selective sequential cross‑coupling
C–I bond reactivity for orthogonal coupling
Sequential diversification workflow
Radiolabeled probe synthesis
Native iodine for direct isotopic exchange
Radiolabeling efficiency and specific activity
Suzuki–Miyaura coupling optimization
Temperature‑dependent aryl iodide reactivity
Catalyst/ligand screening for C–C bond formation
Hydrophobic scaffold profiling
Lipophilicity shift from iodine substitution
Permeability–solubility balance assessment

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11 linked technical documents
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